Fmoc-d-cys(trt)-opfp

Descripción general

Descripción

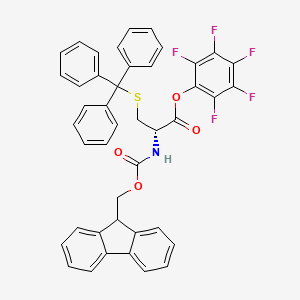

Fmoc-D-cysteine(trityl)-pentafluorophenyl ester is a derivative of cysteine, an amino acid, used primarily in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a trityl (Trt) protecting group, and a pentafluorophenyl (Pfp) ester. These protecting groups are crucial in preventing unwanted reactions during peptide synthesis, ensuring the correct sequence and structure of the synthesized peptides.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-D-cysteine(trityl)-pentafluorophenyl ester typically involves multiple steps:

Protection of the Cysteine Thiol Group: The thiol group of cysteine is protected using the trityl (Trt) group. This is achieved by reacting cysteine with trityl chloride in the presence of a base such as triethylamine.

Fmoc Protection: The amino group of the cysteine is then protected using the Fmoc group. This is done by reacting the trityl-protected cysteine with Fmoc chloride in the presence of a base like sodium bicarbonate.

Formation of the Pentafluorophenyl Ester: Finally, the carboxyl group of the Fmoc-D-cysteine(trityl) is activated by converting it into a pentafluorophenyl ester. This is achieved by reacting the compound with pentafluorophenol and a coupling reagent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of Fmoc-D-cysteine(trityl)-pentafluorophenyl ester follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of starting materials are used, and reactions are carried out in industrial reactors.

Purification: The product is purified using techniques such as crystallization, chromatography, and recrystallization to ensure high purity.

Quality Control: The final product undergoes rigorous quality control tests, including HPLC, NMR, and mass spectrometry, to confirm its identity and purity.

Análisis De Reacciones Químicas

Types of Reactions

Fmoc-D-cysteine(trityl)-pentafluorophenyl ester undergoes various chemical reactions, including:

Deprotection Reactions: Removal of the Fmoc and Trt protecting groups under specific conditions.

Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.

Common Reagents and Conditions

Deprotection: The Fmoc group is typically removed using a base such as piperidine, while the Trt group is removed using trifluoroacetic acid (TFA) in the presence of scavengers like triisopropylsilane (TIS).

Coupling: The pentafluorophenyl ester reacts with amino groups of other amino acids or peptides in the presence of a base like N,N-diisopropylethylamine (DIPEA).

Major Products Formed

Peptides: The primary products formed from the reactions involving Fmoc-D-cysteine(trityl)-pentafluorophenyl ester are peptides with specific sequences and structures.

Aplicaciones Científicas De Investigación

Chemistry

Peptide Synthesis: Fmoc-D-cysteine(trityl)-pentafluorophenyl ester is widely used in solid-phase peptide synthesis (SPPS) to introduce cysteine residues into peptides.

Biology

Protein Engineering: The compound is used in the synthesis of peptides and proteins for studying protein structure and function.

Medicine

Drug Development: Peptides synthesized using Fmoc-D-cysteine(trityl)-pentafluorophenyl ester are used in the development of peptide-based drugs.

Industry

Biotechnology: The compound is used in the production of peptides for various biotechnological applications, including diagnostics and therapeutics.

Mecanismo De Acción

Protecting Groups

Fmoc Group: The Fmoc group protects the amino group of cysteine, preventing unwanted reactions during peptide synthesis. It is removed under basic conditions.

Trt Group: The Trt group protects the thiol group of cysteine, preventing oxidation and other side reactions. It is removed under acidic conditions.

Molecular Targets and Pathways

Peptide Bond Formation: The pentafluorophenyl ester activates the carboxyl group of cysteine, facilitating the formation of peptide bonds with other amino acids.

Comparación Con Compuestos Similares

Similar Compounds

Fmoc-L-cysteine(trityl)-pentafluorophenyl ester: Similar to Fmoc-D-cysteine(trityl)-pentafluorophenyl ester but with the L-enantiomer of cysteine.

Fmoc-D-cysteine(trityl)-hydroxysuccinimide ester: Uses a hydroxysuccinimide ester instead of a pentafluorophenyl ester.

Uniqueness

Stereochemistry: The D-enantiomer of cysteine provides different stereochemical properties compared to the L-enantiomer, which can be crucial in certain peptide and protein applications.

Reactivity: The pentafluorophenyl ester is more reactive than the hydroxysuccinimide ester, making it more efficient in peptide coupling reactions.

Actividad Biológica

Fmoc-d-Cys(Trt)-OPfp is a protected form of cysteine that plays a significant role in peptide synthesis and biological activity. The compound is characterized by its Fmoc (9-fluorenylmethyloxycarbonyl) protecting group, trityl (Trt) side-chain protection, and the OPfp (o-nitrophenyl phosphonamidate) moiety, which enhances its reactivity in solid-phase peptide synthesis (SPPS). This article reviews the biological activity of this compound, focusing on its synthesis, properties, and applications in various biological contexts.

This compound is synthesized through a series of chemical reactions that involve the protection of the cysteine thiol group and the introduction of the Fmoc group. The compound's structure allows for effective incorporation into peptides while maintaining stability against racemization during synthesis.

Table 1: Chemical Structure and Properties

| Property | Value |

|---|---|

| Molecular Formula | C₄₃H₃₀F₅NO₄S |

| Molecular Weight | 743.73 g/mol |

| CAS Number | 11050947 |

| Solubility | Soluble in DMSO, DMF |

Biological Activity

The biological activity of this compound is primarily observed in its role as a building block in peptide synthesis. Studies have shown that peptides containing cysteine residues exhibit diverse biological activities, including antioxidant properties, metal ion chelation, and involvement in disulfide bond formation.

Case Study: Peptide Synthesis and Activity

In a study focusing on cyclic peptides synthesized using this compound, researchers reported enhanced receptor selectivity and binding affinity for specific targets. For instance, cyclic peptides incorporating this compound demonstrated significant inhibition of integrin-binding activity, which is crucial for cancer metastasis.

The mechanism through which this compound exerts its biological effects often involves:

- Formation of Disulfide Bonds : Cysteine residues can form disulfide bonds that stabilize peptide structures.

- Metal Ion Binding : The thiol group in cysteine can chelate metal ions, influencing enzymatic activity.

- Receptor Interaction : Peptides synthesized with this compound show varying degrees of interaction with receptors, which can lead to downstream signaling effects.

Research Findings

Recent findings highlight the importance of the stereochemistry and protecting groups used in synthesizing cysteine-containing peptides. For example, studies indicate that using Trt as a protecting group results in lower racemization rates compared to other protecting groups like Dpm or Acm during SPPS .

Table 2: Comparison of Protecting Groups

| Protecting Group | Racemization Rate (%) | Comments |

|---|---|---|

| Trt | 3.3 | Commonly used; moderate stability |

| Dpm | 6.8 | Higher racemization |

| Acm | Variable | Less common |

Propiedades

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-tritylsulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H30F5NO4S/c44-35-36(45)38(47)40(39(48)37(35)46)53-41(50)34(49-42(51)52-24-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33)25-54-43(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28/h1-23,33-34H,24-25H2,(H,49,51)/t34-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDAUCYDVXIPBDR-UUWRZZSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@H](C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H30F5NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30692811 | |

| Record name | Pentafluorophenyl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-S-(triphenylmethyl)-D-cysteinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30692811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

751.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200395-72-8 | |

| Record name | Pentafluorophenyl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-S-(triphenylmethyl)-D-cysteinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30692811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.